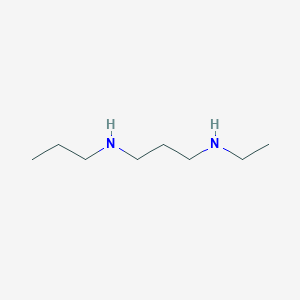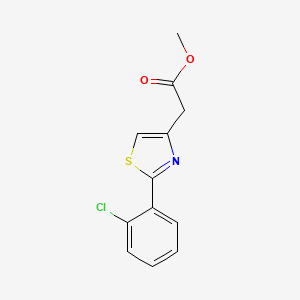
3-(Cyclohexylamino)-N-ethylpropanamide
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Cyclohexylamino)-N-ethylpropanamide” would be influenced by its molecular structure. For instance, the presence of the cyclohexylamino group could make the compound more lipophilic (fat-soluble), while the amide group could allow for hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3-(Cyclohexylamino)-N-ethylpropanamide has been involved in chemical reactions such as the synthesis of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole and other compounds through the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide (Kawashima & Tabei, 1986).
Medicinal Chemistry and Drug Design
- In medicinal chemistry, derivatives of 3-(Cyclohexylamino)-N-ethylpropanamide have been synthesized for their potential anticonvulsant and analgesic activities. A study synthesized a series of N-aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines and N-(1-((cyclohexylamino)methyl)cyclohexyl)-N-phenyl-substituted benzamides and evaluated their anticonvulsant and analgesic potential (Aboul-Enein et al., 2014).
Catalysis and Chemical Industry
- The compound has been referenced in studies related to the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
Organic Synthesis
- In organic synthesis, 3-(Cyclohexylamino)-N-ethylpropanamide and its derivatives have been used in the synthesis of various heterocyclic compounds and in reactions like amine exchange reactions (Nnamonu et al., 2013).
Biological Activity
- Studies have synthesized compounds containing the 3-(Cyclohexylamino)-N-ethylpropanamide group to explore their biological activity, such as antibiotics and antibacterial drugs (Ahmed, 2007).
Mécanisme D'action
Orientations Futures
The future directions for research on “3-(Cyclohexylamino)-N-ethylpropanamide” would likely depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in biological systems .
Propriétés
IUPAC Name |
3-(cyclohexylamino)-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-12-11(14)8-9-13-10-6-4-3-5-7-10/h10,13H,2-9H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHWDAEJSWAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-N-ethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-5-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076681.png)
![Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3076683.png)
![N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076691.png)
![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076692.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076693.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076718.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076719.png)
![N-(4-chlorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076729.png)
![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)




